N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
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Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-18(2)20-6-8-21(9-7-20)23-17-24-28(34)31(14-15-32(24)30-23)13-12-27(33)29-19(3)22-10-11-25(35-4)26(16-22)36-5/h6-11,14-16,18-19,23-24,30H,12-13,17H2,1-5H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVVPDLTHOQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NC(C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of aromatic rings and a pyrazole moiety, which are known for their diverse biological effects.
Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory and anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cell proliferation and inflammation.
Key Mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown the ability to inhibit DHFR, leading to reduced DNA synthesis in rapidly dividing cells, such as cancer cells .
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Anticancer Properties
Several studies have evaluated the anticancer activity of pyrazole derivatives. For instance:
- Study on Cell Lines : A derivative similar to this compound showed significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is common among pyrazole derivatives. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and pathways.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of related pyrazole compounds on Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines. Results indicated significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Study 2: Structure Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives highlighted that modifications on the phenyl groups significantly influence biological activity. For instance, introducing methoxy groups enhances lipophilicity and cellular uptake, improving anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
